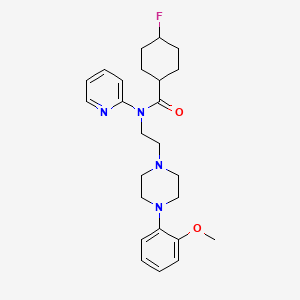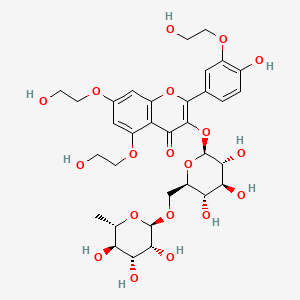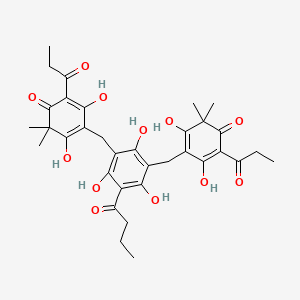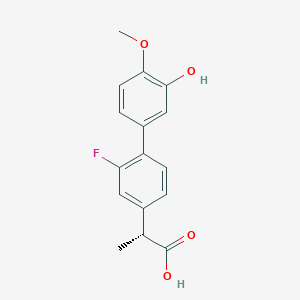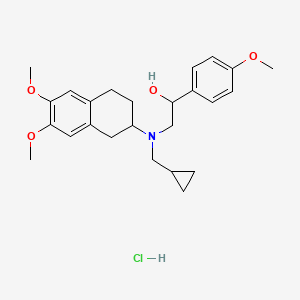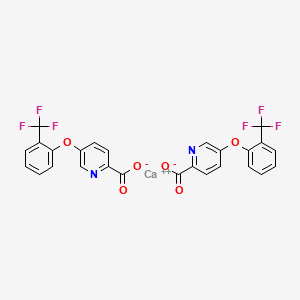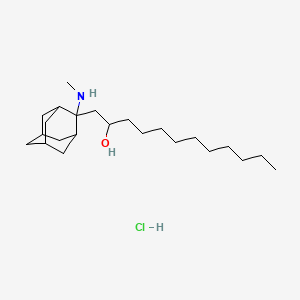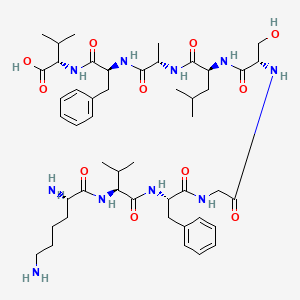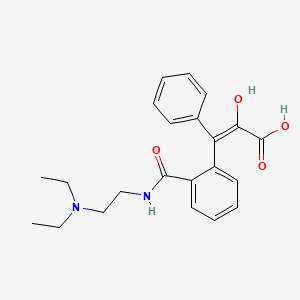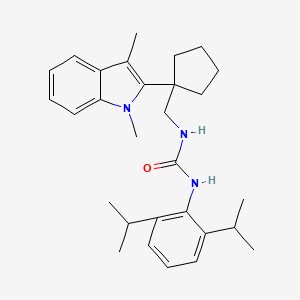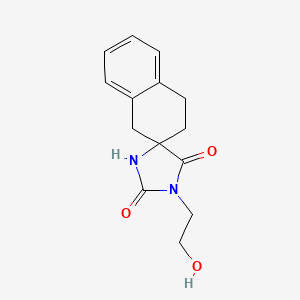
3',4'-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes both imidazolidine and naphthalene moieties, suggests it may have interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives and imidazolidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques.
化学反応の分析
Types of Reactions
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions could lead to the formation of simpler derivatives.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Investigating its biological activity, such as potential antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism by which 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other spiro-imidazolidine derivatives or naphthalene-based molecules. Examples could be:
- Spiro(imidazolidine-4,2’-naphthalene) derivatives
- Naphthalene-2,5-dione derivatives
Uniqueness
The uniqueness of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
111526-26-2 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
3'-(2-hydroxyethyl)spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C14H16N2O3/c17-8-7-16-12(18)14(15-13(16)19)6-5-10-3-1-2-4-11(10)9-14/h1-4,17H,5-9H2,(H,15,19) |
InChIキー |
PFMXLIVXAIVNPK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



